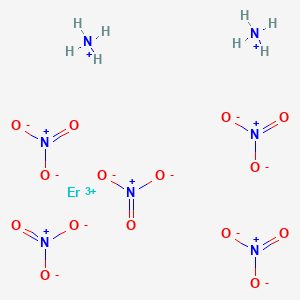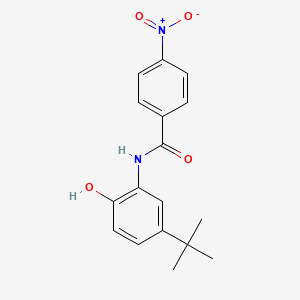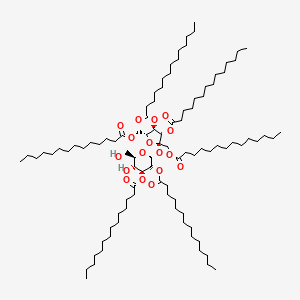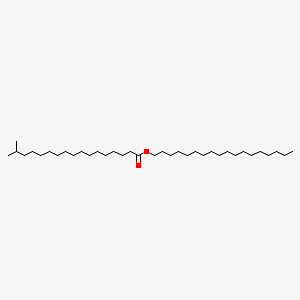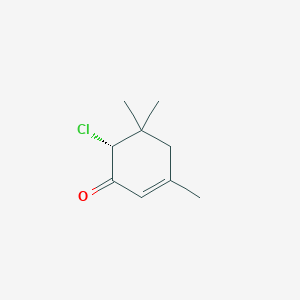
4-Ethyl-4-methylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-4-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it is a hydrocarbon with a chain of carbon atoms that includes branches. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound includes a heptane backbone with an ethyl group and a methyl group both attached to the fourth carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methylheptane can be achieved through various organic synthesis methods. One common approach is the alkylation of heptane. This involves the reaction of heptane with ethyl and methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under anhydrous conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the halide ions are replaced by the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts in a refinery setting. These catalysts facilitate the alkylation of heptane with ethylene and methanol or other suitable alkylating agents. The process is carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-4-methylheptane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:
Combustion: Complete combustion in the presence of excess oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, high temperature.
Cracking: High temperature, zeolite catalysts.
Major Products
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Applications De Recherche Scientifique
4-Ethyl-4-methylheptane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the properties and reactions of branched alkanes.
Biology: Investigating the metabolic pathways of hydrocarbons in microorganisms.
Industry: Used as a solvent or intermediate in the synthesis of other organic compounds.
Mécanisme D'action
As an alkane, 4-Ethyl-4-methylheptane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as solubility and hydrophobic interactions. In chemical reactions, it acts as a substrate that undergoes transformations typical of alkanes, such as combustion and halogenation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethyl-3-methylheptane
- 4-Ethyl-2-methylheptane
- 3-Ethyl-4-methylheptane
Uniqueness
4-Ethyl-4-methylheptane is unique due to the specific positioning of its ethyl and methyl groups on the fourth carbon atom. This branching pattern influences its physical properties, such as boiling point and density, and its reactivity in chemical processes.
Propriétés
Numéro CAS |
17302-04-4 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
4-ethyl-4-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-8-10(4,7-3)9-6-2/h5-9H2,1-4H3 |
Clé InChI |
MPYQJQDSICRCJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


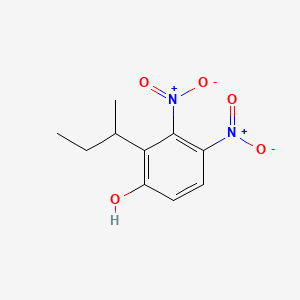

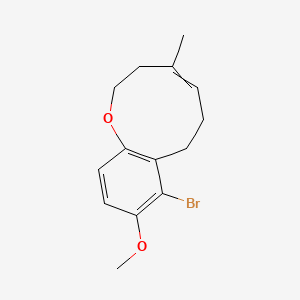
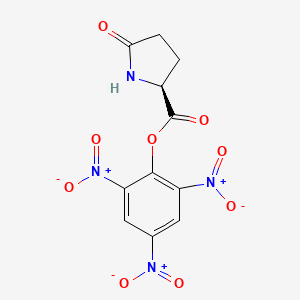
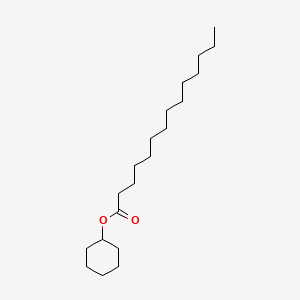
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
